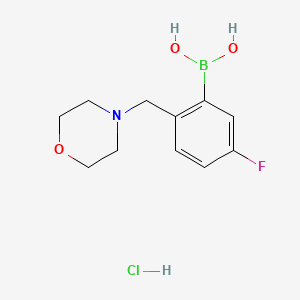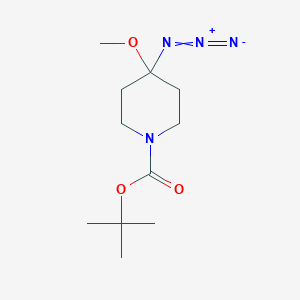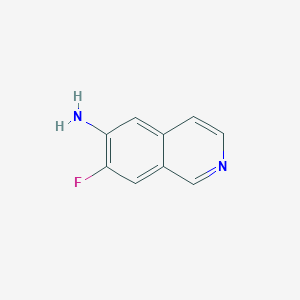
7-Fluoroisoquinolin-6-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 7-Fluoroisoquinolin-6-amine consists of a isoquinoline ring with a fluorine atom at the 7th position and an amine group at the 6th position. The molecular weight of this compound is 162.16 g/mol.Physical And Chemical Properties Analysis
7-Fluoroisoquinolin-6-amine is a solid under normal conditions . It has a molecular weight of 162.16 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
-
Fluorescence Sensor for Organic Amines
- Application : The compound is used to create a “turn-on” fluorescence sensor for organic amines .
- Method : The sensor was fabricated from a 1,5-disubstituted naphthalene scaffold that was prepared via a sustainable process without the use of column chromatography or recrystallization .
- Results : The sensor has a dual-mode sensing capability covering visual and quantitative recognition for organic amines with a detection limit down to the sub-ppm level . This system may find a broad spectrum of potential applications for monitoring organic amines in various fields, such as bioscience, biomedicine, pharmaceuticals, food science, and environmental chemistry .
-
Amine-Functionalized Metal–Organic Frameworks (MOFs)
- Application : Amine-functionalized MOFs have attracted much attention mainly for CO2 capture .
- Method : Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .
- Results : On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .
-
Therapeutic Potential of Quinoline Derivatives
- Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc. They exhibit various biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents .
- Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Fluorinated Isoquinolines in Pharmaceuticals and Materials
- Application : Fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
- Method : Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
- Results : Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have thus attracted a great deal of attention over the past several decades .
-
Fluoroquinolones in Antimicrobial Therapy
- Application : Fluoroquinolones, which are structurally similar to “7-Fluoroisoquinolin-6-amine”, are used extensively in antimicrobial therapy .
- Method : The antimicrobial activity of fluoroquinolones depends on the substitution on the heterocyclic pyridine ring .
- Results : Fluoroquinolones are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Fluorescent Formaldehyde Detection
- Application : Fluorescent probes have been explored for formaldehyde (FA) perception in environment, intracellular media and in vivo . FA is a well-known environmental pollutant and a disease-related biomarker, making its sensitive and selective detection significant .
- Method : Various inorganic nanomaterial and organic small molecule-based fluorimetric probes were reported by nucleophilic and redox reactions . The strongly emissive N,N-dimethylquinolin-6-amine has been widely used as the chromophore because of its excellent photophysical properties .
- Results : With homoallylamine modification, the resulted FAP probe showed visible fluorimetric changes within 5 min and became equilibrium after 150 min reaction .
Safety And Hazards
The safety data sheet for 7-Fluoroisoquinolin-6-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash hands thoroughly after handling .
Eigenschaften
IUPAC Name |
7-fluoroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEULMXFHWRRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroisoquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



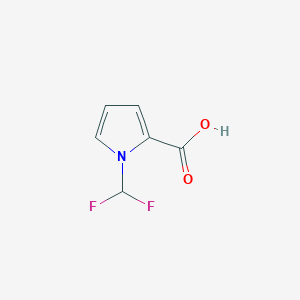
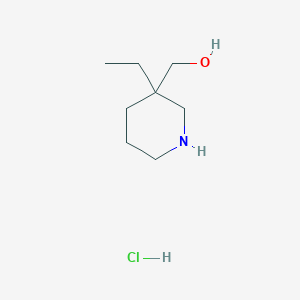
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
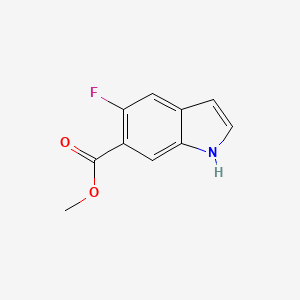
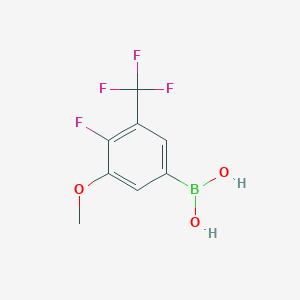
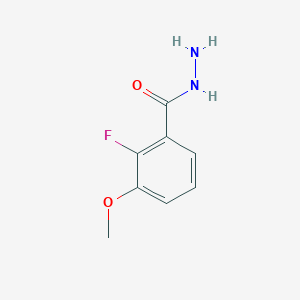
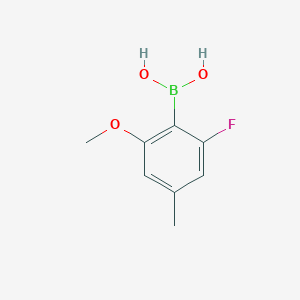
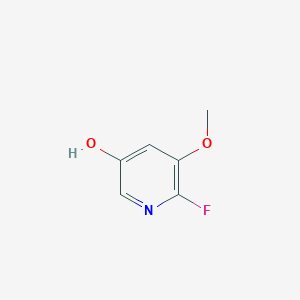
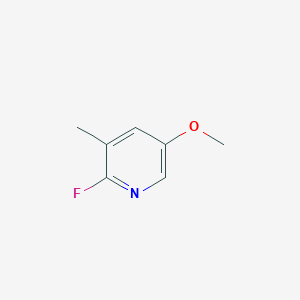
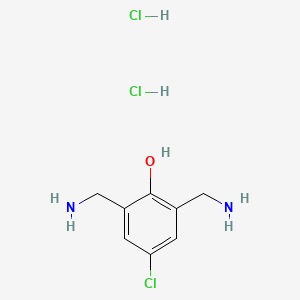
![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)

